Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate
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Overview
Description
Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Scientific Research Applications
Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
Target of Action
Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate, also known as SCHEMBL21361608 or MFCD31801837, is a compound that primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
The compound interacts with its target by acting as a carbamate protecting group . This group can be installed and removed under relatively mild conditions . The interaction with its target results in changes in the protein synthesis process, specifically in the removal of the N-terminal methionine from nascent proteins .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway. By acting on the Methionine aminopeptidase 1, it influences the process of cotranslational modification, which is a crucial step in the maturation and functionality of proteins .
Pharmacokinetics
As a carbamate compound, it is expected to have good bioavailability due to its ability to cross biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the process of protein synthesis. By influencing the removal of the N-terminal methionine from nascent proteins, it can affect the functionality of these proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
R-NH2+(CH3)3COC(O)Cl→R-NHCOO(CH3)3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the (2S)-(3-amino-2-methylpropyl) moiety.
tert-Butyl 2-(methylamino)ethylcarbamate: Contains a methylamino group instead of the (2S)-(3-amino-2-methylpropyl) group.
Uniqueness
Tert-butyl (2S)-(3-amino-2-methylpropyl)carbamate is unique due to its specific structure, which provides stability and ease of removal as a protecting group. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-amino-2-methylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDMEFMUSKDHOL-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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